molecular formula C11H13F3N2O4 B8403570 3-Trifluoromethyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene

3-Trifluoromethyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene

Cat. No. B8403570
M. Wt: 294.23 g/mol
InChI Key: YDZWRSBNLPDQSL-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

2-Fluoro-5-nitrobenzotrifluoride (5.0 g; 23.9 mmol) and 6.0 g (57.1 mmol) of diethanolamine were dissolved solved in 30 ml of DMSO, followed by stirring under heat at 140° C. for 5 hours. The reaction mixture was extracted with ethyl acetate and the extract was then dried over magnesium sulfate. The brown oil so obtained was purified by chromatography on a silica gel column (chloroform/ methanol=10/1), whereby 565 mg of the title compound were obtained as yellow powder (yield: 8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[NH:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>CS(C)=O>[F:12][C:11]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
6 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The brown oil so obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (chloroform/ methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1N(CCO)CCO)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 565 mg
YIELD: CALCULATEDPERCENTYIELD 8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.